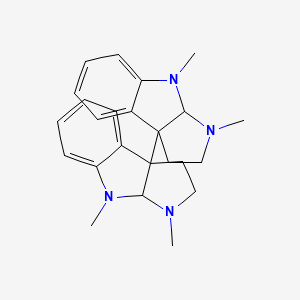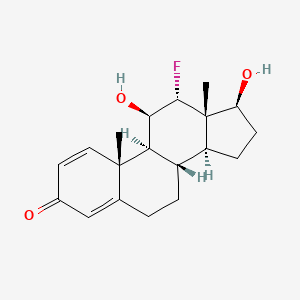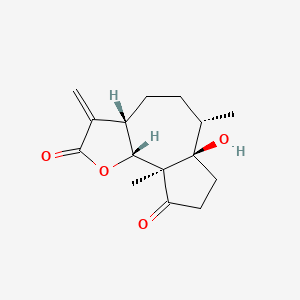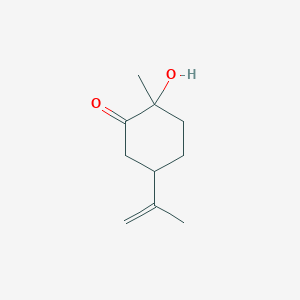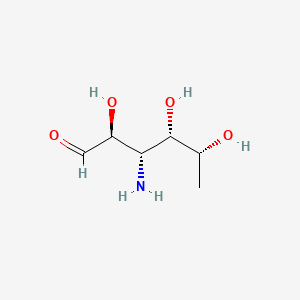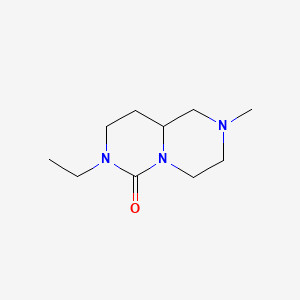
Centperazine
Vue d'ensemble
Description
La Centpérazine est un composé synthétique de formule moléculaire C10H19N3O. Elle est connue pour sa structure unique, qui comprend un noyau pyrazino-pyrimidinone.
Méthodes De Préparation
Voies de synthèse et conditions de réaction
La synthèse de la Centpérazine implique généralement la condensation du 1,2-diaminobenzène avec des unités carbonées appropriées, suivie de réactions de cyclisation. Une méthode courante comprend la cyclisation réductrice des diphénylamines ou la cyclisation oxydative du 1,2-diaminobenzène . Les conditions de réaction nécessitent souvent l'utilisation de catalyseurs tels que le palladium et de solvants spécifiques pour faciliter le processus de cyclisation.
Méthodes de production industrielle
Dans les milieux industriels, la production de Centpérazine peut impliquer des processus de synthèse en plusieurs étapes qui garantissent un rendement et une pureté élevés. L'utilisation de réacteurs automatisés et de systèmes à flux continu peut améliorer l'efficacité de la synthèse. De plus, l'optimisation des paramètres de réaction, tels que la température, la pression et le temps de réaction, est cruciale pour la production à grande échelle .
Analyse Des Réactions Chimiques
Types de réactions
La Centpérazine subit diverses réactions chimiques, notamment :
Oxydation : Cette réaction implique l'ajout d'oxygène ou l'élimination d'hydrogène, souvent à l'aide d'agents oxydants comme le permanganate de potassium ou le peroxyde d'hydrogène.
Réduction : L'ajout d'hydrogène ou l'élimination d'oxygène, généralement à l'aide d'agents réducteurs tels que le borohydrure de sodium ou l'hydrure de lithium et d'aluminium.
Substitution : Remplacement d'un groupe fonctionnel par un autre, souvent facilité par des réactifs comme les halogènes ou les agents alkylants.
Réactifs et conditions courants
Oxydation : Permanganate de potassium, peroxyde d'hydrogène.
Réduction : Borohydrure de sodium, hydrure de lithium et d'aluminium.
Substitution : Halogènes, agents alkylants.
Principaux produits formés
Les principaux produits formés à partir de ces réactions dépendent des réactifs et des conditions spécifiques utilisés. Par exemple, l'oxydation peut produire des dérivés hydroxylés, tandis que la réduction peut produire des dérivés aminés .
Applications de la recherche scientifique
Chimie : Utilisée comme unité de construction pour la synthèse de molécules plus complexes.
Biologie : Envisagée pour son potentiel d'agent antifilarial, montrant des propriétés pharmacocinétiques prometteuses.
Médecine : Etudiée pour ses effets thérapeutiques potentiels, notamment ses activités antimicrobiennes et antitumorales.
Industrie : Utilisée dans le développement de nouveaux matériaux et de procédés chimiques.
Mécanisme d'action
Le mécanisme d'action de la Centpérazine implique son interaction avec des cibles moléculaires spécifiques. On pense qu'elle exerce ses effets en se liant à certaines enzymes ou à certains récepteurs, modulant ainsi leur activité. Les voies et les cibles exactes peuvent varier en fonction de l'application spécifique, mais les cibles courantes comprennent les enzymes impliquées dans les processus métaboliques et les récepteurs du système nerveux .
Applications De Recherche Scientifique
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Studied for its potential therapeutic effects, including antimicrobial and antitumor activities.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of Centperazine involves its interaction with specific molecular targets. It is believed to exert its effects by binding to certain enzymes or receptors, thereby modulating their activity. The exact pathways and targets may vary depending on the specific application, but common targets include enzymes involved in metabolic processes and receptors in the nervous system .
Comparaison Avec Des Composés Similaires
La Centpérazine peut être comparée à d'autres composés qui partagent un noyau pyrazino-pyrimidinone similaire. Certains de ces composés comprennent :
Phénazine : Connue pour ses propriétés antimicrobiennes et antitumorales.
Clofazimine : Utilisée comme agent antituberculeux.
Pyocyanine : Une phénazine naturelle aux propriétés pharmacologiques remarquables.
La Centpérazine se distingue par sa structure unique et ses applications polyvalentes, ce qui en fait un composé précieux dans les milieux de recherche et industriels.
Propriétés
IUPAC Name |
7-ethyl-2-methyl-1,3,4,8,9,9a-hexahydropyrazino[1,2-c]pyrimidin-6-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H19N3O/c1-3-12-5-4-9-8-11(2)6-7-13(9)10(12)14/h9H,3-8H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RJIZRWPAYCUABD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCC2CN(CCN2C1=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H19N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70948006 | |
| Record name | 7-Ethyl-2-methyloctahydro-6H-pyrazino[1,2-c]pyrimidin-6-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70948006 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
197.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
25143-13-9 | |
| Record name | 7-Ethyloctahydro-2-methyl-6H-pyrazino[1,2-c]pyrimidin-6-one | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=25143-13-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Centperazine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025143139 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 7-Ethyl-2-methyloctahydro-6H-pyrazino[1,2-c]pyrimidin-6-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70948006 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the proposed mechanism of action for Centperazine's antifilarial activity?
A1: While the exact mechanism remains unclear, research suggests that this compound, like its analogue diethylcarbamazine (DEC), might exert its effects by modulating the immune system's response to microfilariae. Studies demonstrate that this compound enhances antibody-mediated cellular adherence to both sheathed and unsheathed microfilariae in vitro. [] This enhanced immune response could lead to the destruction of the microfilariae. Additionally, research indicates that this compound inhibits the uptake of 5-hydroxytryptamine (5-HT) by Litomosoides carinii, a filarial parasite. [, ] This inhibition might disrupt the parasite's neurotransmission and contribute to its demise. Further research is necessary to fully elucidate the specific molecular targets and downstream effects of this compound.
Q2: Does this compound affect the adult stages of filarial parasites?
A2: In vitro studies using Acanthocheilonema viteae, a rodent filarial parasite, showed that this compound was ineffective against adult worms even at concentrations as high as 1 mg/ml. [] This suggests that this compound might primarily target the microfilariae stage of the parasite.
Q3: What is the molecular formula and weight of this compound?
A3: The molecular formula of this compound is C10H19N3O, and its molecular weight is 197.28 g/mol. []
Q4: What is known about the absorption, distribution, metabolism, and excretion of this compound?
A5: Studies in rats revealed that after intravenous administration, this compound exhibits a rapid initial distribution phase followed by a slower elimination phase with a half-life of 4.4 hours. [] Tissue distribution studies indicated widespread distribution of the drug, with the highest concentration found in the brain. [] Approximately 83.5% of the administered dose was eliminated within 24 hours, primarily through urine (61.1%) and feces (21.3%). [] Further research is necessary to comprehensively characterize the PK/PD profile of this compound in humans.
Q5: What is the evidence for the antifilarial activity of this compound?
A6: In vitro studies demonstrated that this compound exhibits microfilaricidal and infective larvicidal activity against A. viteae. [] It effectively killed 100% of microfilariae and infective larvae at concentrations of 0.25 mg/ml and 0.0313 mg/ml, respectively. [] Animal studies using Mastomys natalensis infected with Brugia malayi showed that pretreatment with this compound did not prevent infection but resulted in a significantly higher recovery of adult worms compared to controls. [] This suggests a potential effect on worm viability or development. A double-blind clinical trial in humans with bancroftian filariasis indicated that while this compound was less effective than DEC in reducing microfilaraemia, it showed a comparable ability to prevent the recurrence of acute attacks and had a significantly lower incidence of side effects. []
Q6: What are the challenges associated with formulating this compound?
A8: Research highlights the need for developing sustained-release formulations of this compound. [] This is likely due to its relatively short half-life and the need to maintain therapeutic drug levels over an extended period for optimal efficacy against filarial infections. Studies explored the use of various excipients and coating materials to modulate the release kinetics of this compound from matrix tablets. [, ]
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


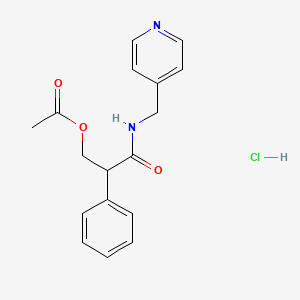



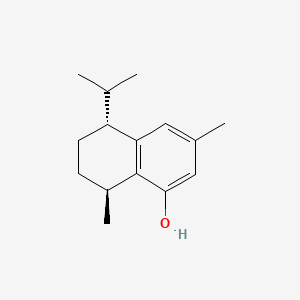
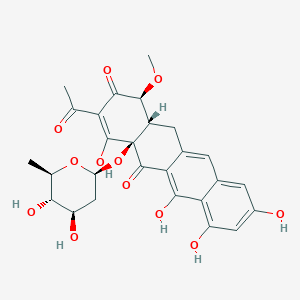
![3-[(4-chlorophenyl)sulfamoyl]thiophene-2-carboxylic acid](/img/structure/B1206523.png)
